5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse chemical and pharmacological properties, making them of significant interest in various fields such as medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 5-(4-methoxyphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Cellular Effects
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that 5-(4-methoxyphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some compounds have shown favorable interaction with active residues of ATF4 and NF-kB proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild and efficient conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction conditions are designed to yield the desired product in good to excellent yields, with short reaction times and minimal by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic processes is essential for industrial applications to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted tetrazolopyrimidines .
Scientific Research Applications
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities
Materials Science: The compound’s photoluminescence properties and quasi-reversible redox behavior make it a candidate for light-emitting devices and molecular wires.
Polymer Chemistry: It is used in the synthesis of polymers and supramolecular structures due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-c]quinazoline-5-thione: This compound shares a similar tetrazole ring structure and exhibits antimicrobial properties.
Tetrazolo[1,5-a]pyrimidine-6-carboxylates: These compounds are structurally related and have been studied for their pharmacological activities.
Uniqueness
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-23-14-9-7-12(8-10-14)15-11-16(13-5-3-2-4-6-13)22-17(18-15)19-20-21-22/h2-11,16H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWOUBLINIPCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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